molecular formula C10H10N2S B1470289 (2-(Thiophen-2-yl)pyridin-3-yl)methanamine CAS No. 1255636-71-5

(2-(Thiophen-2-yl)pyridin-3-yl)methanamine

Cat. No.: B1470289
CAS No.: 1255636-71-5
M. Wt: 190.27 g/mol
InChI Key: OXGHEWLYXMFWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Thiophen-2-yl)pyridin-3-yl)methanamine is an organic compound that features a pyridine ring substituted with a thiophene ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-2-yl)pyridin-3-yl)methanamine typically involves the formation of the pyridine and thiophene rings followed by their coupling. One common method includes the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reduction and amination steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of imines, nitriles, or carbonyl compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (2-(Thiophen-2-yl)pyridin-3-yl)methanamine in biological systems involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

    (2-Thiophenemethylamine): Shares the thiophene moiety but lacks the pyridine ring.

    (3-(Thiophen-2-yl)pyridine): Similar structure but without the amine group.

Uniqueness: (2-(Thiophen-2-yl)pyridin-3-yl)methanamine is unique due to the presence of both the thiophene and pyridine rings along with an amine group, which provides a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

(2-thiophen-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGHEWLYXMFWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Reactant of Route 5
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.